molecular formula C11H16ClNO B6177020 rac-(1R,2R)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, trans CAS No. 2550996-85-3

rac-(1R,2R)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, trans

Cat. No. B6177020
CAS RN: 2550996-85-3
M. Wt: 213.7
InChI Key:
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Description

Rac-(1R,2R)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, trans (Rac-MMIH) is a synthetic, chiral, non-aromatic, lipophilic amine with a wide range of applications in pharmaceuticals, biochemistry, and cell biology. Rac-MMIH has been extensively studied for its ability to interact with different biological systems and its unique properties, such as its strong hydrophobicity, low toxicity, and low solubility in water. Rac-MMIH has been used in a variety of scientific research applications, including drug delivery, cell signaling, and enzyme inhibition.

Mechanism of Action

Rac-(1R,2R)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, trans is believed to interact with cell membranes in a number of ways. It is thought to interact with the phospholipid bilayer of the cell membrane by forming hydrogen bonds with the phospholipid head groups. This interaction is believed to lead to changes in the permeability of the cell membrane, allowing for the transport of small molecules across the membrane. This compound is also thought to interact with proteins located in the cell membrane, leading to changes in the activity of the proteins.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including protein kinases, phosphatases, and proteases. This compound has also been shown to increase the permeability of cell membranes, allowing for the transport of small molecules across the membrane. Additionally, this compound has been shown to increase the activity of several transcription factors, leading to changes in gene expression.

Advantages and Limitations for Lab Experiments

Rac-(1R,2R)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, trans has several advantages for lab experiments. It is non-toxic, has low solubility in water, and is highly lipophilic, making it ideal for use in membrane-related studies. Additionally, this compound is a chiral compound, allowing for the study of enantiomeric effects. However, this compound is not water-soluble, which can limit its use in some experiments.

Future Directions

For the use of rac-(1R,2R)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, trans include further studies of its effects on cell signaling pathways, its use as a drug delivery system, and its use as an inhibitor of enzyme activity. Additionally, further studies could be conducted to investigate the effects of this compound on gene expression, as well as its ability to increase the permeability of cell membranes. Finally, further studies could be conducted to investigate the potential uses of this compound in the development of novel drugs and therapies.

Synthesis Methods

Rac-(1R,2R)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, trans is synthesized using a two-step process. The first step involves the reaction of 1-bromo-2-methyl-2-butanol with methylamine hydrochloride in the presence of a base, such as sodium hydroxide. The second step involves the reaction of the resulting racemic mixture with hydrochloric acid, which yields this compound hydrochloride.

Scientific Research Applications

Rac-(1R,2R)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, trans has been widely used in several scientific research applications. It has been used as a substrate for enzyme inhibition studies, as an inhibitor of cell signaling pathways, and as a drug delivery system. This compound has also been used to study the effects of membrane-active compounds on the activity of various enzymes, as well as to study the effects of membrane-active compounds on the permeability of cell membranes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, trans involves the reduction of a ketone intermediate followed by a reductive amination reaction.", "Starting Materials": [ "4-methoxyphenylacetic acid", "methylamine", "sodium borohydride", "sodium hydroxide", "hydrochloric acid", "acetic acid", "sodium sulfate", "ethanol" ], "Reaction": [ "1. Conversion of 4-methoxyphenylacetic acid to 4-methoxyphenylacetone via acid-catalyzed dehydration with acetic anhydride.", "2. Reduction of 4-methoxyphenylacetone to (1R,2R)-2-methoxy-1,2-dihydronaphthalen-1-ol using sodium borohydride in ethanol.", "3. Conversion of (1R,2R)-2-methoxy-1,2-dihydronaphthalen-1-ol to (1R,2R)-2-methoxy-1,2-dihydronaphthalen-1-one via oxidation with sodium chlorite in acetic acid.", "4. Reductive amination of (1R,2R)-2-methoxy-1,2-dihydronaphthalen-1-one with methylamine using sodium borohydride as a reducing agent and sodium hydroxide as a base.", "5. Quenching of the reaction mixture with hydrochloric acid to obtain rac-(1R,2R)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, trans.", "6. Isolation and purification of the product using standard techniques such as filtration, washing, and recrystallization from ethanol and drying over sodium sulfate." ] }

CAS RN

2550996-85-3

Molecular Formula

C11H16ClNO

Molecular Weight

213.7

Purity

95

Origin of Product

United States

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